molecular formula C12H21NO4 B2992542 tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate CAS No. 2225137-13-1

tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate

Cat. No.: B2992542
CAS No.: 2225137-13-1
M. Wt: 243.303
InChI Key: WLDAFBTVZHJLIS-UHFFFAOYSA-N
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Description

tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H21NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can yield alcohols or amines, depending on the reagents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on cellular processes. Its ability to interact with biological molecules makes it a useful tool in understanding biochemical pathways.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its piperidine core is a common motif in many pharmaceuticals, and modifications to its structure can lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable building block for various industrial applications.

Mechanism of Action

The mechanism by which tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl 4-hydroxy-1-piperidinecarboxylate
  • tert-Butyl 4-acetylpiperidine-1-carboxylate
  • tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Comparison: tert-Butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both acetyl and hydroxyl groups on the piperidine ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group. The combination of these groups enhances its reactivity and potential for modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-9(14)12(16)5-7-13(8-6-12)10(15)17-11(2,3)4/h16H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDAFBTVZHJLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225137-13-1
Record name tert-butyl 4-acetyl-4-hydroxypiperidine-1-carboxylate
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